molecular formula C8H5FIN B3281795 6-fluoro-3-iodo-1H-indole CAS No. 741265-04-3

6-fluoro-3-iodo-1H-indole

Cat. No.: B3281795
CAS No.: 741265-04-3
M. Wt: 261.03 g/mol
InChI Key: DIEDUUPWOPUBLJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-indole is a fluorinated and iodinated indole derivative that serves as a versatile building block in organic synthesis and pharmaceutical research . The indole scaffold is a fundamental structure in medicinal chemistry, known for its prevalence in compounds with significant biological and pharmaceutical activities . The specific presence of both fluorine and iodine atoms at the 6- and 3-positions of the indole ring makes this compound a particularly valuable intermediate. The iodine atom acts as an excellent handle for further functionalization through modern metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing for the construction of more complex molecular architectures . Simultaneously, the fluorine atom can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical parameters in drug design . As such, this compound is primarily used in the synthesis of various heterocyclic compounds and for the design of new chemical entities with potential biomedical relevance . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEDUUPWOPUBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Fluoro 3 Iodo 1h Indole and Its Derivatives

Direct and Indirect Halogenation Strategies Targeting Indole (B1671886) Scaffolds

The functionalization of the indole ring with halogens is a cornerstone of synthetic organic chemistry, providing versatile intermediates for further transformations, such as cross-coupling reactions. The inherent electronic properties of the indole nucleus dictate its reactivity, making the C-3 position the most nucleophilic and thus the most common site for electrophilic substitution. Consequently, direct halogenation at this position is often straightforward. However, achieving substitution on the benzene (B151609) ring portion of the indole, such as at the C-6 position, typically requires more complex strategies, often involving the use of a pre-functionalized starting material before the indole ring is constructed.

Achieving regioselectivity in the halogenation of indoles is critical for the synthesis of specific isomers like 6-fluoro-3-iodo-1H-indole. The C-3 position is highly susceptible to electrophilic attack, making C-3 iodination a common and efficient transformation. Various reagents, including N-iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) often in the presence of a base, can be employed for this purpose.

Functionalization at the C-6 position is more challenging to achieve directly on a pre-formed indole ring due to the lower reactivity of the benzene portion compared to the pyrrole (B145914) ring. Therefore, synthetic strategies typically involve building the indole scaffold from a benzene derivative that already contains the desired substituent at the corresponding position. For the synthesis of 6-fluoroindoles, a common precursor is a 4-fluoro-substituted benzene derivative, which, upon cyclization, places the fluorine atom at the C-6 position of the resulting indole.

Table 1: Methodologies for Regioselective Halogenation of Indole Scaffolds
PositionHalogenReagent/MethodKey FeaturesReference
C-3IodineN-Iodosuccinimide (NIS)Mild conditions, high yields for C-3 iodination.
C-3IodineIodine (I₂) / Base (e.g., K₂CO₃)Classical method for electrophilic iodination.
C-3Bromine/ChlorineOxone-Halide SystemGreen chemistry approach, selective for C-3 without N-protection.
C-6FluorineLeimgruber-Batcho synthesis from 4-fluoro-2-nitrotolueneIndirect method; halogen is incorporated in the starting material prior to cyclization.
C-6VariousFischer indole synthesis from 4-halophenylhydrazineVersatile classical method for C-6 substituted indoles.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of indole halogenation, significant strides have been made to replace hazardous reagents with greener alternatives. One notable innovation is the use of

Synthetic Routes to this compound from Precursor Molecules

Preparation from Highly Functionalized Anilines or Related Intermediates.

The construction of the this compound scaffold from highly functionalized aniline (B41778) precursors is a robust strategy that allows for precise placement of the fluoro substituent on the benzene ring from the outset. One of the most effective modern approaches involves a multi-component, one-pot sequence starting from an appropriately substituted ortho-haloaniline.

A prominent method is the consecutive four-component reaction that begins with a 2-halo-4-fluoroaniline. This process involves an initial copper-free Sonogashira-type alkynylation, followed by a base-catalyzed cyclization to form the indole ring, an electrophilic iodination at the C-3 position, and a final trapping of the indole anion if N-alkylation is desired. beilstein-journals.org The key advantage of this method is the controlled, sequential introduction of functionality, which avoids issues of regioselectivity that can arise from direct halogenation of the pre-formed indole nucleus.

The general sequence can be outlined as follows:

Alkynylation: A 2-halo-4-fluoroaniline is coupled with a terminal alkyne using a palladium catalyst.

Cyclization: A strong base promotes an intramolecular cyclization (a variation of the Madelung or Larock synthesis) to form the 6-fluoroindole (B127801) intermediate.

Iodination: The resulting indole or its corresponding anion is treated in situ with an electrophilic iodine source, such as N-iodosuccinimide (NIS), to regioselectively install the iodine atom at the electron-rich C-3 position. beilstein-journals.org

This one-pot procedure is highly efficient, generating complex 3-iodoindoles from simple starting materials in a single operation. beilstein-journals.org

StepReactantsKey ReagentsIntermediate/Product
1. Alkynylation 2-Bromo-4-fluoroaniline, Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, (1-Ad)₂PBn·HBr, DBU2-(Alkynyl)-4-fluoroaniline derivative
2. Cyclization 2-(Alkynyl)-4-fluoroaniline derivativeDBU (at elevated temperature)6-Fluoro-1H-indole derivative
3. Iodination 6-Fluoro-1H-indole derivativeN-Iodosuccinimide (NIS)This compound derivative

This methodology showcases a significant advancement over classical indole syntheses, which may require harsher conditions and offer lower yields for multiply substituted products.

Synthesis and Role of N-Protected this compound Derivatives

The indole N-H proton is moderately acidic and can interfere with many standard organic transformations, particularly those involving strong bases or organometallic reagents. Therefore, the protection of the indole nitrogen is a critical step in the multi-step synthesis of complex derivatives. The use of an N-protecting group prevents the unwanted deprotonation of the indole nitrogen and can enhance the stability and solubility of the molecule.

The synthesis of N-protected this compound can be achieved either by protecting the nitrogen of the pre-formed indole or by incorporating the protecting group at an earlier stage of the synthesis. Common protecting groups for indoles include sulfonyl derivatives (e.g., tosyl, Ts; phenylsulfonyl, Ps), carbamates (e.g., tert-butyloxycarbonyl, Boc), and alkyl groups (e.g., benzyl, Bn; 2-phenylsulfonylethyl) researchgate.net.

Role of N-Protection:

Preventing Side Reactions: In reactions such as metal-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira) at the C-3 iodine position, the presence of a free N-H can lead to side reactions or catalyst deactivation. An N-protecting group circumvents this issue.

Directing Regioselectivity: Protection of the nitrogen atom is crucial for directing metallation to other positions on the indole ring. For instance, while the C-2 position is typically targeted for lithiation after N-protection, the protecting group ensures that subsequent reactions occur predictably at other sites, such as the C-3 iodine.

Improving Stability and Solubility: N-protected indoles often exhibit improved stability and are more soluble in common organic solvents, which can facilitate purification and subsequent reactions.

The choice of protecting group is critical and depends on its stability to the reaction conditions planned for subsequent steps and the ease of its eventual removal.

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
p-ToluenesulfonylTsTsCl, Base (e.g., NaH)Strong base (e.g., NaOH, KOH) or reductive cleavage
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acid (e.g., TFA, HCl)
BenzylBnBnBr, Base (e.g., NaH)Catalytic Hydrogenation (e.g., H₂, Pd/C)
2-(Phenylsulfonyl)ethyl-Phenyl vinyl sulfoneBase (e.g., DBU, TBAF) researchgate.net

Emerging Challenges and Advancements in the Synthesis of Multiply Halogenated Indole Systems.

The synthesis of indoles containing multiple, different halogen atoms like this compound presents unique challenges. However, significant advancements are being made to overcome these hurdles.

Emerging Challenges:

Regioselectivity: Direct halogenation of a substituted indole can often lead to a mixture of products. For example, direct iodination of 6-fluoroindole might not be exclusively selective for the C-3 position, potentially yielding di- or tri-iodinated species or substitution at other positions.

Orthogonality: In a molecule with multiple halogens (e.g., F, Br, I), subsequent reactions must be selective for only one type of halogen. For instance, in a Suzuki coupling intended to react with the C-I bond, the conditions must not disturb the C-F bond.

Harsh Reaction Conditions: Many classical indole syntheses require strongly acidic or high-temperature conditions, which can be incompatible with the stability of other functional groups on the precursors.

Substrate Scope: Some synthetic methods are limited in the range of functional groups they can tolerate on the aniline or alkyne starting materials, restricting the diversity of accessible final products.

Advancements in Synthesis:

Multi-Component Reactions (MCRs): As discussed previously, the development of MCRs provides a powerful solution to many of these challenges. beilstein-journals.org By constructing the molecule in a controlled, sequential manner, MCRs offer high levels of regioselectivity and efficiency, often under milder conditions than traditional methods.

Transition-Metal Catalysis: The continuous evolution of palladium, copper, and other transition-metal catalytic systems has enabled the development of highly selective C-C and C-N bond-forming reactions that are fundamental to modern indole synthesis. researchgate.net These catalysts often operate under mild conditions and tolerate a wide array of functional groups.

C-H Functionalization: Emerging strategies involving the direct C-H functionalization of the indole core offer a more atom-economical approach to synthesis. While challenging to control regioselectively, catalyst and directing-group development are making this a more viable route for installing functionality, including halogens, onto the indole scaffold.

Flow Chemistry: The use of microreactor or flow chemistry systems is gaining traction for the synthesis of indoles. These systems can allow for safer handling of hazardous reagents, precise control over reaction parameters (temperature, pressure, time), and can sometimes improve yields and selectivities compared to batch processing.

These advancements are paving the way for the efficient, controlled, and scalable synthesis of complex, multiply halogenated indoles for a variety of applications.

Chemical Reactivity and Transformation Studies of 6 Fluoro 3 Iodo 1h Indole

Reactivity Profiles of the C-3 Iodine Moiety in 6-Fluoro-3-iodo-1H-indole

The carbon-iodine bond at the C-3 position is the most reactive site for many transformations of this compound. The electron-rich nature of the indole (B1671886) ring enhances the susceptibility of the C-3 position to oxidative addition in palladium-catalyzed processes, making it an ideal handle for introducing molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 iodo group of the indole serves as an excellent electrophilic partner in these transformations. nih.govmdpi.com

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 3-iodoindole with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This method has been successfully applied to various 3-iodoindoles to synthesize 3-alkynylindoles. nih.gov For the coupling to be effective, protection of the indole's nitrogen atom is often required, as an electron-donating group on the nitrogen can enrich the C-I bond with electrons, potentially limiting its reactivity. nih.govresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between the 3-iodoindole and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction has been used to prepare 6-fluoro-3-(pyridin-3-yl)-1H-indole from this compound. sci-hub.box The process generally involves a palladium catalyst and a base, with milder conditions often leading to excellent yields. nih.gov It is a widely used method for generating biaryl compounds and other conjugated systems. libretexts.orgtcichemicals.com

Stille Coupling: The Stille reaction involves the coupling of the organoiodide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.orglibretexts.org Although highly effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the coupling of the 3-iodoindole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically with high trans selectivity. organic-chemistry.org This reaction is a cornerstone of C-C bond formation and has been extensively used to functionalize aryl and vinyl halides. mdpi.com For some heterocyclic systems like indazoles, the Heck reaction has shown challenges, sometimes requiring stringent protection of the N-H group to avoid unwanted side products. researchgate.net

Below is a table summarizing typical conditions for these palladium-catalyzed reactions involving aryl iodides.

Reaction Name Coupling Partner Typical Catalyst Typical Base Bond Formed
SonogashiraTerminal AlkynePd complex, Cu(I) co-catalystAmine (e.g., Et₃N)C(sp²)-C(sp)
Suzuki-MiyauraBoronic Acid/EsterPd complex (e.g., Pd(PPh₃)₄)Carbonate or Phosphate (e.g., K₃PO₄)C(sp²)-C(sp²)
StilleOrganostannanePd complexNot always requiredC(sp²)-C(sp²)
HeckAlkenePd complex (e.g., Pd(OAc)₂)Amine or Carbonate (e.g., NaOAc)C(sp²)-C(sp²)

While less common than cross-coupling reactions, the iodine at the C-3 position can potentially be displaced by strong nucleophiles. However, direct SNAr-type displacement at the C-3 position of an indole is challenging. The high electron density of the indole ring system generally disfavors nucleophilic aromatic substitution. Reactions that appear to be displacements may proceed through alternative mechanisms, such as those involving transition metals. For instance, the Rosenmund-von Braun reaction, which replaces an aryl halide with a nitrile group using CuCN, does not follow a standard SNAr mechanism. nih.gov

The indole nucleus is inherently electron-rich and highly reactive towards electrophiles, with the C-3 position being the most nucleophilic site by a significant margin. researchgate.netmdpi.com When the C-3 position is blocked, as in this compound, electrophilic substitution can be directed to other positions on the ring. The next most favored position for electrophilic attack is typically the C-2 position, although reactions at the C-4, C-5, and C-7 positions of the benzene (B151609) ring portion are also possible, influenced by the directing effects of the existing substituents and the reaction conditions. The fluorine at C-6 acts as a deactivating group via induction but a weak activating group through resonance, influencing the regioselectivity of further substitutions on the benzene ring portion.

Influence and Reactivity of the C-6 Fluorine Moiety

The C-F bond is exceptionally strong, making the C-6 fluorine atom generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions on electron-rich aromatic systems are inherently difficult and typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the substrate, a condition not met in this molecule. The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, but this is highly dependent on the specific substrate and reaction conditions. researchgate.net Therefore, the C-6 fluorine primarily serves as a modulating group, altering the electronic landscape of the molecule to influence reactions at other sites, rather than participating directly in transformations.

Chemical Transformations Involving the Indole Nitrogen (N-1) of this compound

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and a slightly acidic proton. Under basic conditions, deprotonation generates a nucleophilic indolide anion, which can readily participate in various reactions to diversify the core structure. researchgate.net

Functionalization of the indole nitrogen is a common and crucial step in the synthesis of more complex indole derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. A standard method involves deprotonating the indole with a base (such as sodium hydride) followed by the addition of an alkyl halide. This transformation is often performed to protect the N-H group, preventing unwanted side reactions during subsequent functionalization at other positions, such as the palladium-catalyzed coupling at C-3. researchgate.net Alternatively, N-alkylation can be achieved through methods like the borrowing-hydrogen methodology, starting from indolines which are later oxidized to the corresponding N-alkylated indoles. nih.gov

N-Acylation: Similar to N-alkylation, N-acylation involves the introduction of an acyl group to the N-1 position. This is typically achieved by reacting the indole with an acyl halide or anhydride, often in the presence of a base. The resulting N-acylindole features an electron-withdrawing group on the nitrogen, which significantly alters the electronic properties of the indole ring, decreasing its nucleophilicity. N-acylation also serves as a common protection strategy. For example, N-tosylation of 3-iodo-2-(trifluoromethyl)-1H-indole has been reported as an effective way to protect the nitrogen. nih.gov

These N-functionalization reactions are fundamental for creating libraries of substituted indoles, providing access to a wide range of structures for various applications, including medicinal chemistry.

Strategic Use of Protecting Group Chemistry at N-1

In the multistep synthesis of complex organic molecules, protecting groups are frequently employed to temporarily block a reactive functional group, thereby enabling chemoselectivity in subsequent reactions. wikipedia.org For indoles, the N-1 position is often protected to prevent unwanted side reactions during the functionalization of other parts of the molecule. organic-chemistry.org

The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. Common protecting groups for the indole nitrogen include acetyl, benzyl (Bn), and p-methoxybenzyl (PMB), among others. wikipedia.orgorganic-chemistry.org The introduction of these groups alters the nucleophilicity of the indole nitrogen and can influence the regioselectivity of subsequent reactions. After the desired transformations are complete, the protecting group is removed in a deprotection step to restore the N-H functionality. wikipedia.org

The strategic application of N-1 protecting groups in the synthesis involving this compound allows for controlled and selective modifications at other positions of the indole ring.

Other Site-Specific Functionalization Pathways (e.g., C-H Activation, Nitration)

Beyond reactions involving the iodine substituent, this compound can undergo functionalization at other positions through various methods, including C-H activation and nitration.

C-H Activation:

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov For the indole scaffold, C-H activation can be directed to specific positions, such as C2, C4, and C7, often utilizing transition metal catalysts like rhodium(III). researchgate.net The regioselectivity of these reactions can be controlled by the choice of directing groups and reaction conditions. mdpi.com For instance, a directing group at the N-1 position can facilitate C-H activation at the C7 position, while a group at C3 can direct functionalization to the C2 or C4 positions. nih.govresearchgate.net

Research on related indole compounds has demonstrated the feasibility of palladium-catalyzed C-H arylation. For example, 1H-indole-3-carbaldehydes have been successfully arylated at the C2 position using iodoarenes. nih.gov This highlights the potential for similar site-specific functionalization of the this compound core, provided appropriate catalytic systems are employed.

Nitration:

Nitration of the indole ring introduces a nitro group, which is a versatile functional group that can be further transformed. The nitration of N-protected indoles using reagents like acetyl nitrate has been shown to proceed in good to excellent yields, typically affording 3-nitroindoles. researchgate.net In the case of this compound, the 3-position is already substituted. Therefore, nitration would be expected to occur at other available positions on the indole ring, with the regioselectivity influenced by the electronic effects of the existing fluoro and iodo substituents and the N-1 protecting group, if present.

Mechanistic Investigations into the Transformations of this compound

Understanding the mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often focus on elucidating the nature of intermediates and transition states.

Many transformations involving iodo-substituted aromatic compounds, including indoles, can proceed through radical pathways, particularly under photochemical conditions. nih.gov The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation with light to generate a highly reactive aryl radical. sci-hub.st

This aryl radical can then participate in a variety of reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization. nih.gov For instance, the photolysis of N-acylindoles can lead to homolytic fission of the N-acyl bond, followed by rearrangement. sci-hub.st Similarly, photo-induced electron transfer between an indole substrate and an amine can generate radical intermediates that drive dearomatization reactions. nih.gov The formation of radical species in photochemical reactions of indoles has been supported by mechanistic experiments, including time-resolved absorption spectroscopy. nih.gov

Halogen bonding is a non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. In recent years, halogen bonding has been recognized as a significant factor in controlling the reactivity and selectivity of chemical reactions, including photochemical transformations. beilstein-journals.org

In the context of photochemical reactions of iodo-substituted compounds, halogen bonding can play a crucial role in the formation of photoactive complexes. For example, the interaction between an α-iodosulfone and a Lewis base like 1,4-diazabicyclo[2.2.2]octane (DABCO) forms a halogen-bonded electron donor-acceptor (EDA) complex. beilstein-journals.org Upon irradiation, this complex can facilitate the formation of reactive carbon-centered radicals under mild conditions. beilstein-journals.org

While specific studies on halogen bonding in the photochemical transformations of this compound are not extensively documented, the principles observed with other iodo-containing molecules are likely applicable. The iodine atom at the C-3 position of the indole could form halogen bonds with suitable Lewis bases, influencing the photochemical reactivity and potentially leading to novel transformation pathways. Such interactions could be exploited to achieve site-selective functionalization or to control the stereochemical outcome of reactions.

Applications of 6 Fluoro 3 Iodo 1h Indole As a Versatile Synthetic Intermediate in Academic Research

Role as a Precursor in the Total Synthesis of Complex Indole (B1671886) Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. nih.govnih.gov The total synthesis of these complex molecules is a benchmark for the advancement of organic synthesis. nih.govkyoto-u.ac.jp Halogenated indoles, such as 6-fluoro-3-iodo-1H-indole, are crucial precursors in this field. The C3-iodo group is an exceptionally versatile functional group for introducing complexity, often via transition metal-catalyzed cross-coupling reactions. This allows for the attachment of various side chains and the construction of intricate ring systems characteristic of many indole alkaloids. nih.gov

While the direct total synthesis of a specific complex alkaloid starting from this compound is not extensively detailed in the provided literature, the strategic importance of the 3-iodoindole motif is well-established. For instance, synthetic strategies toward complex frameworks often involve the coupling of a 3-iodoindole with other fragments. The fluorine atom at the C6-position, meanwhile, can confer unique biological properties or act as a subtle electronic modulator to influence the reactivity of the indole core during the synthetic sequence. This substitution pattern is particularly valuable for creating analogues of natural products for structure-activity relationship (SAR) studies. nih.gov

Building Block for the Construction of Novel Heterocyclic and Fused Ring Systems

The reactivity of the C3-iodo substituent makes this compound an ideal starting material for constructing novel heterocyclic and fused-ring systems. iupac.orgrsc.org The iodine atom can be readily transformed through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the annulation of new rings onto the indole core.

Researchers have utilized iodine-mediated electrophilic cyclization as an efficient method for synthesizing various iodine-functionalized heterocycles. rsc.org This approach, applied to derivatives of this compound, allows for the creation of complex polycyclic structures under mild conditions. rsc.orgacs.org For example, intramolecular cyclization of enamines promoted by elemental iodine can produce 3H-indole skeletons, which are precursors to polycyclic indoline (B122111) alkaloids. acs.org The presence of the C6-fluoro group can influence the electronic properties of the indole ring, potentially affecting the regioselectivity and efficiency of these cyclization reactions. The development of new three-component reactions has also enabled the construction of fused N-heterocyclic rings, a strategy applicable to versatile building blocks like functionalized indoles. rsc.org

Reaction TypeReagents/ConditionsResulting StructureReference
Intramolecular IodoarylationCationic Iodine SpeciesFused Carbocycles beilstein-journals.org
Electrophilic CyclizationIodine (I2)Iodofunctionalized Heterocycles rsc.org
C-H Amination/CyclizationIron Catalyst, Aerobic ConditionsImidazole-Fused Rings organic-chemistry.org
Tandem Condensation/CyclizationPropiolamide, β-keto esters in water5,6-Ring-Fused 2-Pyridones organic-chemistry.org

Design and Synthesis of Diversified Indole Scaffolds for Chemical Library Development

The creation of chemical libraries containing diverse molecular scaffolds is fundamental to modern drug discovery. nih.gov this compound is an excellent starting point for generating such libraries due to the orthogonal reactivity of its functional groups. The C3-iodo position can be subjected to a wide range of coupling reactions to introduce diversity, while the N-H group of the indole ring can be alkylated or acylated, and the fluoro-substituted benzene (B151609) ring can undergo further functionalization.

This multi-functional handle allows for the rapid assembly of a large number of distinct indole derivatives from a common intermediate. nih.gov The modification of 6-fluoroindole (B127801) allows for late-stage functionalization at different positions, significantly expanding the molecular library for drug discovery programs. ossila.com This approach accelerates the process of lead compound identification and optimization by providing a wide array of analogues for biological screening. nih.gov

Position of FunctionalizationReaction TypePurposeReference
C3Cross-coupling (Suzuki, Sonogashira, etc.)Introduce diverse substituents ossila.com
N1Alkylation, AcylationModify polarity and steric properties nih.gov
C2, C4, C5, C7Iridium-catalysed borylationEnable further late-stage functionalization ossila.com

Development of Functional Probes and Research-Oriented Materials

Beyond its role in synthesizing biologically active molecules, this compound serves as an intermediate for creating specialized chemical tools and advanced materials.

The fluorine-19 (¹⁹F) nucleus possesses unique properties that make it an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edunih.gov It has a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range that is highly sensitive to the local chemical environment. ucla.edunih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free detection of fluorinated molecules. ucla.edunih.gov

This compound is a precursor for synthesizing ¹⁹F-labeled probes. For example, 6-fluoroindole has been used to label bacterial cells to study protein-protein interactions in vitro using ¹⁹F NMR. ossila.com Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. The synthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has been reported as a potential PET tracer for imaging the enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov In vivo studies with this tracer in mice showed good brain uptake and no evidence of de-fluorination, highlighting its potential for clinical applications. nih.gov

TechniqueIsotopeApplicationKey FindingReference
¹⁹F NMR¹⁹FStudying protein-protein interactionsFluorinated indoles can be incorporated into biological systems as probes. ossila.comnih.gov
PET Imaging¹⁸FImaging Tryptophan 2,3-dioxygenase (TDO)6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole shows good brain uptake and in vivo stability. nih.gov

The unique electronic properties of the indole ring, combined with the electron-withdrawing nature of the fluorine atom, make fluorinated indoles attractive building blocks for organic electronic materials. These materials are used in devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The ability to tune the electronic energy levels (HOMO/LUMO) of the indole scaffold through substitution is critical for designing efficient materials for these applications. This compound can be used to synthesize larger conjugated systems through cross-coupling reactions, leading to the formation of novel organic semiconductors and dyes. ossila.com Imidazole-fused ring systems, which can be derived from such precursors, have known applications as fluorescent probes and in organic light-emitting diodes. organic-chemistry.org

Theoretical and Spectroscopic Characterization Studies

Computational Chemistry and Molecular Modeling of 6-fluoro-3-iodo-1H-indole and its Derivatives

Computational chemistry serves as a powerful tool to predict and rationalize the chemical properties of this compound and its derivatives at the molecular level. By employing quantum mechanical calculations, researchers can gain a detailed understanding of the molecule's electronic structure and reactivity, as well as explore potential reaction pathways.

Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure of organic molecules like this compound. These calculations can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The presence of the fluorine atom at the 6-position and the iodine atom at the 3-position significantly influences the electronic properties of the indole (B1671886) ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the iodine atom can act as a weak electron-donating or -withdrawing group and is a good leaving group in nucleophilic substitution reactions.

The analysis of the HOMO and LUMO energies and their distribution provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule and is associated with the ability to donate electrons in a reaction. Conversely, the LUMO is found in electron-deficient areas and relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For indole derivatives, the reactivity is often dictated by the delicate balance of electronic effects of the substituents on the aromatic ring.

Table 1: Predicted Electronic Properties of Substituted Indoles from Computational Studies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Indole-5.5-0.25.3
6-Fluoroindole (B127801)-5.7-0.45.3
3-Iodoindole-5.6-0.84.8

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted indoles. Actual values for this compound would require specific calculations.

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to elucidate detailed reaction mechanisms. This includes identifying the most favorable reaction pathways and understanding the factors that control regioselectivity and stereoselectivity.

For instance, in electrophilic substitution reactions, which are common for indole rings, computational studies can predict the most likely site of attack by an electrophile. This is achieved by calculating the relative energies of the sigma-complex intermediates formed at different positions of the indole nucleus. The position that leads to the most stable intermediate is generally the preferred site of reaction.

Furthermore, transition state theory combined with computational chemistry allows for the calculation of activation energies, which are critical for predicting reaction rates. By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can understand the geometry of the molecule at the peak of the energy barrier for a given reaction step. This information is crucial for designing new synthetic routes and optimizing reaction conditions for the synthesis of derivatives of this compound.

Application of Advanced Spectroscopic Techniques for Structural Elucidation of Compounds Derived from this compound

The structural characterization of this compound and its derivatives is routinely accomplished using a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the molecular weight, and the precise three-dimensional arrangement of atoms in the solid state.

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a derivative like 6-fluoro-3-methyl-1H-indole, the spectrum would show characteristic signals for the aromatic protons on the indole ring, the N-H proton, and the methyl protons. The coupling patterns between adjacent protons can help in assigning the signals to specific positions on the indole ring. For example, the protons on the benzene (B151609) ring will exhibit splitting patterns influenced by the fluorine substituent. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In this compound derivatives, the carbon atoms attached to the fluorine and iodine atoms will show characteristic shifts. For instance, the carbon bearing the fluorine atom will exhibit a large coupling constant (¹JCF) in the ¹³C NMR spectrum. rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of a molecule. The chemical shift of the fluorine atom in this compound and its derivatives is indicative of its electronic environment. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the indole ring. rsc.org

Table 2: Representative NMR Data for a 6-Fluoro-3-methyl-1H-indole Derivative rsc.org

NucleusChemical Shift (ppm)
¹H7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)
¹³C161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21, 9.72
¹⁹F-121.75

Note: Data is for 6-fluoro-3-methyl-1H-indole as a representative example. rsc.org Spectra were recorded in CDCl₃.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, it is possible to deduce a unique molecular formula. This is particularly useful for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. For a derivative such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, HRMS can confirm the calculated exact mass, providing strong evidence for its structure.

Table 3: HRMS Data for a Derivative of 6-Fluoro-1H-indole

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-oneC₁₇H₁₂FN₃O294.1043294.1046

X-ray crystallography provides definitive proof of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for unambiguously confirming the structure of key intermediates and final products in the synthesis of complex derivatives of this compound. For example, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined, providing detailed information about its molecular geometry and packing in the crystal lattice. researchgate.net Similarly, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid has been reported, revealing details about its planar structure and hydrogen bonding interactions. nih.gov

Table 4: Crystallographic Data for a Derivative of 6-Fluoro-1H-indole researchgate.net

Parameter3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.7608(7)
b (Å)7.2802(4)
c (Å)24.4842(13)
V (ų)2631.1(2)

Future Directions and Emerging Research Avenues for 6 Fluoro 3 Iodo 1h Indole

Exploration of Undiscovered and Non-Canonical Reactivity Patterns

The C3-iodine bond in 6-fluoro-3-iodo-1H-indole is a linchpin for synthetic diversification, traditionally exploited in cross-coupling reactions. However, future research will likely delve into less conventional transformations that leverage the unique electronic properties conferred by the C6-fluorine substituent.

One promising area is the exploration of radical-mediated reactions. The C-I bond can undergo homolytic cleavage to generate an indolyl radical at the C3 position. The influence of the remote C6-fluoro group on the stability and reactivity of this radical intermediate is an unexplored facet. Investigating novel radical cyclizations, additions, and cross-coupling reactions could unveil new pathways to complex indole-containing architectures.

Furthermore, the potential for iodine(III) chemistry at the indole (B1671886) C3-position presents another exciting frontier. The oxidation of the iodo group to a hypervalent iodine species could enable a host of unique transformations, such as C-C and C-heteroatom bond formations, that are not accessible through traditional transition-metal catalysis. Research into the synthesis and reactivity of these hypervalent iodine derivatives of 6-fluoro-1H-indole could significantly broaden its synthetic repertoire.

Finally, investigating transition-metal-catalyzed reactions that proceed via migratory insertion or C-H activation pathways could reveal non-canonical reactivity. For instance, a palladium catalyst could initially coordinate to the C2-C3 double bond, with the C6-fluorine influencing the regioselectivity of subsequent transformations in an unconventional manner.

Development of Asymmetric Synthesis Methodologies Involving this compound

The synthesis of enantiomerically pure indole derivatives is of paramount importance for pharmaceutical applications. While asymmetric functionalization of the indole core is a well-established field, methodologies specifically tailored to this compound are still in their infancy. Future efforts will likely focus on several key strategies.

One approach involves the asymmetric functionalization of the N-H bond. The development of chiral catalysts that can mediate the enantioselective addition of the indole nitrogen to various electrophiles would provide access to a wide range of chiral N-substituted 6-fluoro-3-iodoindoles. Another strategy could focus on the dearomatization of the indole ring. The use of chiral catalysts to control the stereoselective addition of nucleophiles to the indole core, followed by trapping of the resulting intermediate, could generate complex, three-dimensional structures with multiple stereocenters.

Furthermore, the C3-iodo group itself can serve as a handle for asymmetric transformations. Chiral ligands could be employed in transition-metal-catalyzed cross-coupling reactions to control the stereochemistry of the newly formed bond at the C3-position. For example, asymmetric Suzuki or Heck couplings could be developed to introduce chiral substituents with high enantioselectivity. Research in this area could draw inspiration from established methods for the asymmetric functionalization of other aryl halides.

Potential Asymmetric Transformation Catalyst/Reagent Type Target Chiral Moiety
N-H AlkylationChiral Phase-Transfer CatalystChiral N-substituent
Friedel-Crafts Alkylation at C2Chiral Lewis or Brønsted AcidChiral C2-substituent
Dearomatization-AdditionChiral Metal Complex or OrganocatalystChiral spirocyclic or fused ring systems
Asymmetric Cross-Coupling at C3Transition Metal with Chiral LigandAxially chiral biaryls or chiral C3-substituent

Integration of this compound Synthesis into Flow Chemistry and Electrochemistry Platforms

Modern synthetic chemistry is increasingly embracing continuous flow and electrochemical methods to enhance safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for adaptation to these platforms.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can be particularly advantageous for multistep sequences. mdpi.com A future research direction would be to develop a fully continuous process for the synthesis of this compound, starting from simple precursors. This could involve telescoping several reaction steps, such as fluorination, cyclization, and iodination, into a single, uninterrupted flow stream, thereby minimizing manual handling and purification steps. researchgate.net The Cadogan-Sundberg indole synthesis, which involves a deoxygenative cyclization, has been successfully adapted to flow conditions using carbon monoxide as a reducing agent, suggesting that similar strategies could be applied here. galchimia.com

Electrochemistry provides a powerful, reagent-free method for conducting redox reactions. organic-chemistry.org The iodination of the 6-fluoroindole (B127801) core at the C3 position is an ideal candidate for an electrochemical approach. Anodic oxidation of iodide salts can generate the electrophilic iodine species required for the reaction, avoiding the use of stoichiometric chemical oxidants. researchgate.net This method offers a greener and potentially more cost-effective alternative to traditional iodination reagents. Researchers could explore optimizing electrode materials and reaction conditions to achieve high yields and selectivity in the electrochemical synthesis of 3-iodoindoles. researchgate.net Furthermore, electrochemical methods could be employed for subsequent functionalization of the C-I bond.

Technology Potential Application in this compound Synthesis Key Advantages
Flow Chemistry Telescoped, multi-step synthesis from basic starting materials.Enhanced safety, improved heat and mass transfer, scalability, process automation. mdpi.com
Precise control over hazardous reactions (e.g., using CO). galchimia.comReduced reaction times and potential for higher yields. researchgate.net
Electrochemistry Anodic C3-iodination of 6-fluoro-1H-indole.Avoids chemical oxidants, mild reaction conditions, high atom economy. researchgate.net
Electrochemical cross-coupling or reduction of the C-I bond.Potential for novel reactivity and greener functionalization pathways.

Pursuit of More Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy. Future research on this compound will undoubtedly focus on developing more sustainable and cost-effective manufacturing processes.

A key area for improvement is the choice of reagents and catalysts. This includes replacing expensive and often toxic heavy-metal catalysts, such as palladium, with more abundant and benign alternatives like iron or copper, or developing metal-free reaction conditions. rsc.org The development of catalytic, multicomponent reactions that assemble the this compound core in a single step from simple, readily available starting materials would significantly improve atom economy and reduce waste. researchgate.netrsc.org One-pot tandem reactions, such as an electrophilic cyclization followed by iodination, can also streamline the synthesis. nih.govnih.gov

Another avenue is the use of greener solvents or even solvent-free reaction conditions. The exploration of reactions in water, bio-based solvents, or under solid-state conditions could dramatically reduce the environmental footprint of the synthesis. For instance, microwave-induced, solid acid-catalyzed syntheses of indole derivatives have been demonstrated under solvent-free conditions. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-fluoro-3-iodo-1H-indole?

  • Methodology : The compound is typically synthesized via electrophilic iodination of 6-fluoro-1H-indole. A common approach involves using iodine and an oxidizing agent (e.g., potassium iodate) in a polar solvent like acetonitrile at 40–80°C. Alternatively, iodine-catalyzed reactions under mild conditions (e.g., 10 mol% I₂ in MeCN at 40°C for 5 hours) can achieve yields up to 98% .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and iodine positions). Fluorine’s deshielding effect and iodine’s heavy atom effect influence chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₄FIN₂, MW 276.03).
  • X-ray Crystallography : Single-crystal analysis resolves atomic positions and validates regioselectivity (e.g., SHELXL refinement) .

Advanced Research Questions

Q. How can iodination yield be optimized for this compound synthesis?

  • Methodology :

  • Reagent Optimization : Use iodine (10 mol%) in MeCN at 40°C, which achieves 98% yield compared to lower temperatures or alternative catalysts (e.g., FeCl₃ gives 67% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution. Avoid protic solvents that may deactivate iodine.
  • Kinetic Control : Shorter reaction times (5 hours vs. 24 hours) minimize side reactions like over-iodination .

Q. What challenges arise in crystallographic refinement of halogenated indoles, and how are they addressed?

  • Methodology :

  • Heavy Atom Effects : Iodine’s strong X-ray scattering improves phase determination but may complicate electron density maps. Use SHELXL’s anisotropic displacement parameters for refinement .
  • Hydrogen Bonding : Fluorine’s electronegativity influences crystal packing. Analyze hydrogen-bonding networks with OLEX2 visualization tools .
  • Validation : Cross-check refined structures against density functional theory (DFT)-optimized geometries to resolve positional ambiguities .

Q. How do researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing iodine with methyl groups) to isolate contributions to activity .
  • Assay Reproducibility : Validate anticancer activity (e.g., IC₅₀) across multiple cell lines and control for batch-to-batch compound purity .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Segregate halogenated waste and treat with sodium thiosulfate to neutralize residual iodine before disposal .

Data Analysis & Experimental Design

Q. How is site-selective electrophilic substitution achieved in halogenated indoles?

  • Methodology :

  • Electronic Effects : Fluorine’s electron-withdrawing nature directs iodination to the C3 position (meta-directing). Computational tools (e.g., molecular electrostatic potential maps) predict reactivity .
  • Steric Factors : Bulky substituents at adjacent positions hinder iodine incorporation. Confirm regioselectivity via NOESY or X-ray diffraction .

Q. What strategies validate the purity of this compound in synthetic batches?

  • Methodology :

  • Chromatographic Purity : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities.
  • Elemental Analysis : Match experimental C/H/N/F/I percentages to theoretical values (deviation < 0.4%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.